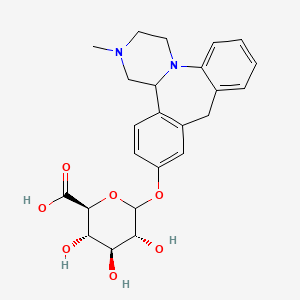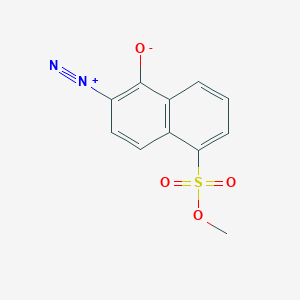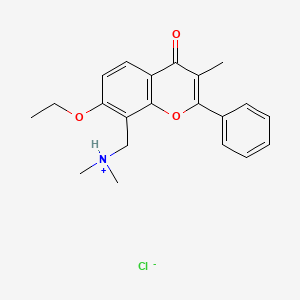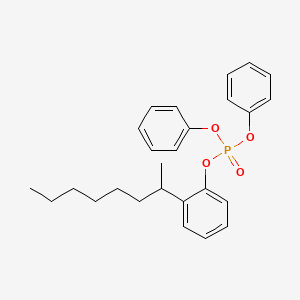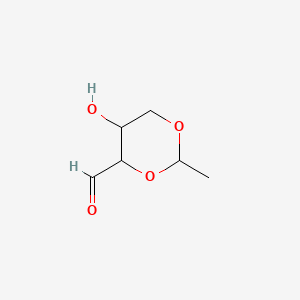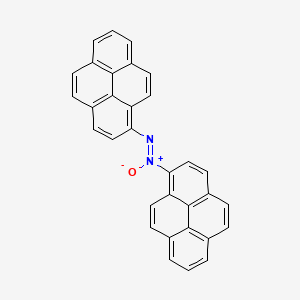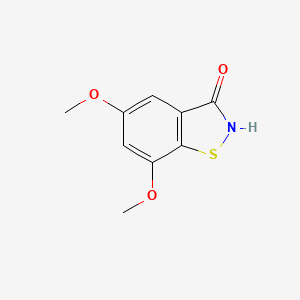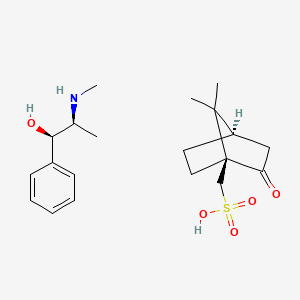
Ephedrine camsilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ephedrine camsilate is a chemical compound that combines ephedrine, a well-known sympathomimetic amine, with camsilate, a derivative of camphorsulfonic acid. Ephedrine is primarily derived from the Ephedra plant and has been used for centuries in traditional medicine. It acts as both a direct and indirect sympathomimetic, stimulating alpha- and beta-adrenergic receptors and causing the release of norepinephrine from sympathetic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ephedrine camsilate involves the reaction of ephedrine with camphorsulfonic acid. The process typically includes the following steps:
Ephedrine Synthesis: Ephedrine can be synthesized from benzaldehyde and nitroethane through a Henry reaction, followed by reduction and reductive amination.
Camsilate Formation: Camphorsulfonic acid is prepared by sulfonation of camphor with sulfuric acid.
Combination: Ephedrine is then reacted with camphorsulfonic acid to form this compound under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ephedrine camsilate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., hydroxide ions) are employed
Major Products
Oxidation: Produces ketones and aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ephedrine camsilate has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic synthesis.
Biology: Studied for its effects on adrenergic receptors and neurotransmitter release.
Medicine: Investigated for its potential use in treating hypotension, asthma, and nasal congestion.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds .
Mechanism of Action
Ephedrine camsilate exerts its effects through both direct and indirect mechanisms:
Direct Mechanism: Activates alpha- and beta-adrenergic receptors, leading to vasoconstriction, increased heart rate, and bronchodilation.
Indirect Mechanism: Causes the release of norepinephrine from sympathetic neurons, inhibiting its reuptake and displacing it from storage vesicles
Comparison with Similar Compounds
Similar Compounds
Ephedrine Hydrochloride: Similar sympathomimetic effects but different salt form.
Pseudoephedrine: Similar structure but different pharmacological profile.
Norephedrine: Similar adrenergic activity but different potency and side effects .
Uniqueness
Ephedrine camsilate is unique due to its combination with camphorsulfonic acid, which may enhance its stability and solubility compared to other ephedrine derivatives. This unique combination also potentially alters its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific medical and industrial applications .
Properties
CAS No. |
38974-71-9 |
|---|---|
Molecular Formula |
C20H31NO5S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO.C10H16O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-8,10-12H,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t8-,10-;7-,10-/m01/s1 |
InChI Key |
DQQQRWAATXYCAX-PQSSDZNQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


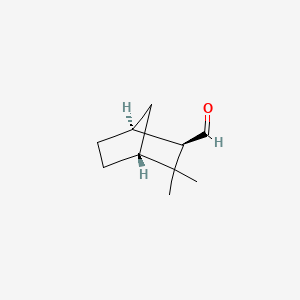
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
